(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
Description
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Properties
IUPAC Name |
naphthalen-1-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c29-21(18-7-3-5-16-4-1-2-6-17(16)18)27-12-10-26(11-13-27)19-8-9-20(25-24-19)28-15-22-14-23-28/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWRLLYFBJTPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N7O4, with a molecular weight of 423.43 g/mol. The structure features a naphthalene moiety linked to a piperazine ring that is further substituted with a pyridazine and triazole group. This unique configuration is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial and antifungal properties. A study highlighted the effectiveness of various triazole derivatives against Mycobacterium tuberculosis, with some compounds showing IC90 values as low as 3.73 µM . The presence of the triazole ring is critical for enhancing the antimicrobial activity due to its ability to interact with biological targets such as DNA gyrase, leading to inhibition of bacterial growth .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | IC50 (µM) | IC90 (µM) |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 | 3.73 |
| Compound B | E. coli | 0.12 | 0.25 |
| Compound C | S. aureus | 0.5 | 1.00 |
Anticancer Activity
The anticancer potential of triazole-containing compounds has also been explored extensively. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . For instance, derivatives of the compound have demonstrated cytotoxic effects on various cancer cell lines with effective concentrations ranging from 10 µM to 50 µM.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on human cancer cell lines, several derivatives were tested:
- Compound D showed an IC50 value of 15 µM against breast cancer cells (MCF-7).
- Compound E exhibited significant activity with an IC50 value of 25 µM against lung cancer cells (A549).
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : The triazole moiety can chelate metal ions in enzymes critical for microbial survival.
- Interference with Nucleic Acid Synthesis : The compound may inhibit DNA replication or RNA synthesis in microorganisms.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways via mitochondrial dysfunction or activation of caspases.
Q & A
Q. What are the common synthetic strategies for constructing the pyridazine-piperazine-triazole scaffold in this compound?
The synthesis typically involves sequential coupling reactions. Key steps include:
- Pyridazine functionalization : Introducing the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the 6-position of pyridazine .
- Piperazine coupling : Using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the piperazine ring to pyridazine .
- Naphthalenyl methanone linkage : Acylation of the piperazine nitrogen with naphthalen-1-yl carbonyl chloride under anhydrous conditions . Critical catalysts: Pd/C for cross-couplings, CuI for triazole formation. Solvents: DMF or dichloromethane for polar intermediates .
Q. Which functional groups in this compound are critical for target binding, and how are they validated?
Key pharmacophores include:
- 1H-1,2,4-Triazole : Enhances hydrogen bonding with biological targets (e.g., kinases, GPCRs) .
- Piperazine : Improves solubility and serves as a conformational spacer for target engagement .
- Naphthalenyl methanone : Provides hydrophobic interactions and π-π stacking with aromatic residues in binding pockets . Validation methods: Competitive binding assays (e.g., fluorescence polarization) and computational docking (AutoDock, Schrödinger) .
Q. What analytical techniques are prioritized for characterizing this compound’s purity and structure?
- NMR spectroscopy : 1H/13C NMR for verifying substituent positions and stereochemistry .
- LC-MS : High-resolution MS to confirm molecular weight; HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .
- X-ray crystallography : Resolves crystal packing and absolute configuration for rigid moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different assay systems?
Contradictions often arise from assay conditions (e.g., pH, co-solvents) or target isoforms. Mitigation strategies:
- Standardize assay protocols : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for GPCR studies) .
- Orthogonal validation : Compare SPR (surface plasmon resonance) binding kinetics with cell-based functional assays (cAMP/GTPγS) .
- Structural analogs : Test derivatives with modified substituents (e.g., fluorinated naphthalene) to isolate SAR trends .
Q. What methodologies optimize solubility and stability for in vivo studies?
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Pro-drug approaches : Introduce ester or carbonate groups at the methanone carbonyl for improved pharmacokinetics .
- Stability testing : Accelerated degradation studies under varied pH (1.2–7.4) and UV light to identify labile bonds (e.g., triazole-pyridazine linkage) .
Q. How can synthetic impurities be minimized during large-scale preparation?
- Reaction optimization : Control temperature (<60°C) during SNAr to reduce byproducts like dehalogenated intermediates .
- Purification : Use preparative HPLC with trifluoroacetic acid (0.1%) in mobile phase to separate regioisomers .
- Quality control : Implement in-line FTIR to monitor triazole formation in real-time .
Q. What strategies address low reproducibility in biological activity across research groups?
- Batch-to-batch consistency : Strict control of starting material purity (e.g., ≥99% pyridazine derivatives) .
- Data normalization : Express activity as % inhibition relative to a validated reference compound (e.g., staurosporine for kinase assays) .
- Collaborative validation : Share compound aliquots and assay protocols via open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
